molecular formula C16H16N2O3S B2482009 1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide CAS No. 1797696-94-6

1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide

Cat. No. B2482009
CAS RN: 1797696-94-6
M. Wt: 316.38
InChI Key: PFAGVEXEBHJLFB-UHFFFAOYSA-N
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Description

1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is a compound of interest in various fields of chemistry and pharmacology, primarily due to its structural uniqueness and potential biological activities. Its synthesis and properties are pivotal for the exploration of its applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of such compounds often involves the strategic functionalization of the benzo[d]isoxazole and dimethylphenyl scaffolds, followed by their coupling, potentially utilizing sulfonamide linkage strategies. For example, the use of methanesulfonic acid/SiO2 has been demonstrated as an effective combination for synthesizing aromatic compounds, which could be analogous to the methods employed for synthesizing our compound of interest (Sharghi & Asemani, 2009).

Scientific Research Applications

Selective Mesylation

One relevant application in scientific research involves selective mesylation processes. For example, 1H-Benzotriazol-1-yl methanesulfonate has been utilized for its effectiveness in selective mesylation, differentiating amino groups within molecules. This process highlights the role of methanesulfonamide derivatives in facilitating selective reactions in synthetic chemistry, potentially applicable to derivatives like 1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide for the targeted modification of bioactive molecules or intermediates in drug synthesis (Sun Young Kim et al., 1999).

Molecular Recognition

Molecular recognition and the formation of complexes with specific stoichiometries are another area of application. Derivatives of methanesulfonamide have been synthesized for their ability to form complexes with dicarboxylic acids, indicating their potential in molecular recognition processes. Such functionalities can be explored in the context of designing sensors or catalysts (Qi Yan-xing, 2004).

Photophysical Properties

Additionally, compounds related to 1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide, such as those containing methanesulfonamido groups, have been studied for their photophysical properties. For instance, 2,5-dibenzoxazolylphenols and related compounds have been synthesized and evaluated for their excited state intramolecular proton-transfer fluorescence. These studies underline the potential use of methanesulfonamide derivatives in developing fluorescent materials for applications such as ionizing radiation detection (J. Kauffman & G. S. Bajwa, 1993).

Synthesis of Heterocycles

Methanesulfonic acid/SiO2 has been used as an effective combination for synthesizing benzothiazoles, highlighting the importance of methanesulfonamide derivatives in facilitating the synthesis of aromatic and aliphatic heterocycles. This underscores the utility of such compounds in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (H. Sharghi & O. Asemani, 2009).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. It would be particularly interesting to investigate the biological activity of this compound given the presence of the benzo[d]isoxazol-3-yl and methanesulfonamide functional groups, which are found in a number of biologically active compounds .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-6-5-8-14(12(11)2)18-22(19,20)10-15-13-7-3-4-9-16(13)21-17-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGVEXEBHJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide

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